molecular formula C11H10ClN3OS B193325 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide CAS No. 302964-24-5

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Cat. No. B193325
M. Wt: 267.74 g/mol
InChI Key: VVOXTERFTAJMAA-UHFFFAOYSA-N
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Patent
US08242270B2

Procedure details

To a mixture of compound 5B (5.00 g, 20.86 mmol) in 1,4-dioxane (27 mL) and water (27 mL) was added NBS (4.08 g, 22.9 mmol) at −10 to 0° C. The slurry was warmed and stirred at 20-22° C. for 3 h. Thiourea (1.60 g, 21 mmol) was added and the mixture heated to 80° C. After 2 h, the resulting solution was cooled to 20-22° and conc. ammonium hydroxide (4.2 mL) was added dropwise. The resulting slurry was concentrated under vacuum to about half volume and cooled to 0-5° C. The solid was collected by vacuum filtration, washed with cold water (10 mL), and dried to give 5.3 g (94.9% yield) of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. 1H NMR (400 MHz, DMSO-d6) δ δ 2.19 (s, 3H), 7.09-7.29 (m, 2H, J=7.5), 7.29-7.43 (d, 1H, J=7.5), 7.61 (s, 2H), 7.85 (s, 1H), 9.63 (s, 1H); 13C NMR (125 MHz, DMSO-d6) δ: 18.18, 120.63, 126.84, 127.90, 128.86, 132.41, 133.63, 138.76, 142.88, 159.45, 172.02.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
4.08 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
4.2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][C:10](=[O:16])/[CH:11]=[CH:12]/OCC.C1C(=O)N(Br)C(=O)C1.[NH2:25][C:26]([NH2:28])=[S:27].[OH-].[NH4+]>O1CCOCC1.O>[NH2:28][C:26]1[S:27][C:11]([C:10]([NH:9][C:3]2[C:4]([CH3:8])=[CH:5][CH:6]=[CH:7][C:2]=2[Cl:1])=[O:16])=[CH:12][N:25]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)C)NC(\C=C\OCC)=O
Name
Quantity
27 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
27 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.08 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
1.6 g
Type
reactant
Smiles
NC(=S)N
Step Four
Name
Quantity
4.2 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
21 (± 1) °C
Stirring
Type
CUSTOM
Details
stirred at 20-22° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The slurry was warmed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 80° C
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was cooled to 20-22°
CONCENTRATION
Type
CONCENTRATION
Details
The resulting slurry was concentrated under vacuum to about half volume
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with cold water (10 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1SC(=CN1)C(=O)NC1=C(C=CC=C1C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 94.9%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.